molecular formula C7H10O B1593500 5-Hexen-3-YN-2-OL, 2-methyl- CAS No. 690-94-8

5-Hexen-3-YN-2-OL, 2-methyl-

Cat. No.: B1593500
CAS No.: 690-94-8
M. Wt: 110.15 g/mol
InChI Key: OYWGYGPXPDGOGH-UHFFFAOYSA-N
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Description

“5-Hexen-3-YN-2-OL, 2-methyl-” is a chemical compound with the molecular formula C7H10O . It is also known by other names such as Dimethyl (vinyl)ethynylcarbinol and 2-Methylhex-5-en-3-yn-2-ol .


Molecular Structure Analysis

The molecular structure of “5-Hexen-3-YN-2-OL, 2-methyl-” consists of 7 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 110.154 Da and the monoisotopic mass is 110.073166 Da .


Physical and Chemical Properties Analysis

“5-Hexen-3-YN-2-OL, 2-methyl-” has a density of 0.9±0.1 g/cm3, a boiling point of 159.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.9±0.6 mmHg at 25°C . The enthalpy of vaporization is 46.2±6.0 kJ/mol and the flash point is 59.9±15.6 °C . The molecule has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Platinum(II)-Catalyzed Annulation

5-Methyl-5-hexen-1-ol, a related compound to 5-Hexen-3-YN-2-OL, 2-methyl-, has been utilized in the Platinum(II)-catalyzed annulation with aldehydes, leading to the synthesis of tetrahydropyrans. This process is significant in organic synthesis, particularly for constructing substituted cyclic ethers, which are common in biologically active molecules (Miura et al., 2008).

Synthesis of Alkatrienyl Sulfoxides and Sulfones

The synthesis of (5-methyl-1,3,4-hexatriene-3-yl) phenyl sulfoxide, another derivative, demonstrates the utility of 5-Hexen-3-YN-2-OL, 2-methyl- in forming five-membered heterocyclizations. This process is crucial in generating complex organic structures, such as oxathiol-2-ium salts and thiophene or selenophene derivatives (Christov & Ivanov, 2002).

Copolymerization Applications

The copolymerization of ethylene and 5-hexen-1-ol, a compound structurally similar to 5-Hexen-3-YN-2-OL, 2-methyl-, using specific catalysts, has led to the development of alternating copolymers. This process is essential in materials science for creating polymers with specific properties (Hagihara et al., 2001).

Theoretical Studies in Organic Chemistry

Theoretical investigations on the thermal rearrangements of 1-hexen-5-yne, closely related to 5-Hexen-3-YN-2-OL, 2-methyl-, have been conducted using advanced computational methods. This research is pivotal in understanding the reaction mechanisms and kinetics in organic chemistry (Bozkaya & Özkan, 2012).

Mechanism of Action

Target of Action

This compound is a relatively simple organic molecule, and its interactions with biological systems are likely to be complex and multifaceted .

Mode of Action

It has been used in the synthesis of unsaturated ethers , suggesting that it may interact with biological targets through the formation of ether linkages.

Biochemical Pathways

The specific biochemical pathways affected by 5-Hexen-3-YN-2-OL, 2-methyl- are currently unknown. Given its chemical structure, it may participate in reactions involving alkyne or alcohol functional groups

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Hexen-3-YN-2-OL, 2-methyl- have not been extensively studied. As a small organic molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes present in the body that can modify or degrade this compound .

Result of Action

Its potential to form unsaturated ethers suggests that it could potentially modify cellular components or signaling molecules, leading to changes in cellular function . .

Action Environment

The action, efficacy, and stability of 5-Hexen-3-YN-2-OL, 2-methyl- are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules that can react with or stabilize this compound. For example, its reactivity suggests that it might be sensitive to oxidative conditions .

Biochemical Analysis

Biochemical Properties

5-Hexen-3-YN-2-OL, 2-methyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving deprotection of the acetylene moiety using strong bases . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 5-Hexen-3-YN-2-OL, 2-methyl- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific signaling molecules can alter the phosphorylation status of key proteins, thereby affecting downstream signaling cascades. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 5-Hexen-3-YN-2-OL, 2-methyl- exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator depending on the context of the reaction. The compound’s ability to form covalent bonds with enzyme active sites is a key aspect of its mechanism of action. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hexen-3-YN-2-OL, 2-methyl- can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical changes that affect its activity and interactions with biomolecules. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Hexen-3-YN-2-OL, 2-methyl- vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes, including toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, toxic effects such as cell death and tissue damage have been reported .

Metabolic Pathways

5-Hexen-3-YN-2-OL, 2-methyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can further interact with cellular components .

Transport and Distribution

Within cells and tissues, 5-Hexen-3-YN-2-OL, 2-methyl- is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s ability to bind to specific proteins can influence its distribution and the extent of its biological effects .

Subcellular Localization

The subcellular localization of 5-Hexen-3-YN-2-OL, 2-methyl- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its precise role in cellular processes .

Properties

IUPAC Name

2-methylhex-5-en-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h4,8H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWGYGPXPDGOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25587-90-0
Record name 5-Hexen-3-yn-2-ol, 2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25587-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30219042
Record name 5-Hexen-3-yn-2-ol, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690-94-8
Record name 2-Methyl-5-hexen-3-yn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexen-3-yn-2-ol, 2-methyl-
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Record name 5-Hexen-3-yn-2-ol, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylhex-5-en-3-yn-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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